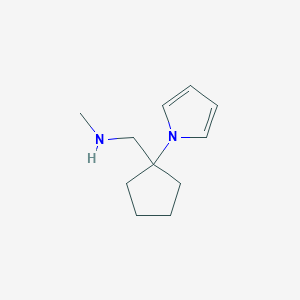![molecular formula C11H19NO2 B1492622 1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane CAS No. 2098065-26-8](/img/structure/B1492622.png)
1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane
Übersicht
Beschreibung
1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane is a useful research compound. Its molecular formula is C11H19NO2 and its molecular weight is 197.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
A significant body of research has focused on the derivatives of 1,4-Dioxa-8-azadispiro compounds for their potential antimalarial activities. For instance, methyl-substituted dispiro-1,2,4,5-tetraoxanes have been studied for their structural properties and correlations with antimalarial activity. These compounds were designed as metabolically stable analogues to test against Plasmodium falciparum, with some showing notable activity due to their structural features that allow interaction with parasite heme (McCullough et al., 2000). Another study synthesized sixteen alkyl-substituted dispiro-1,2,4,5-tetraoxanes, exploring structure-activity relationships and identifying compounds with superior oral antimalarial activity compared to existing prototypes (Vennerstrom et al., 2000).
Interaction with Human Serum Albumin
The interaction between dispiro-tetraoxanes and human serum albumin (HSA) has been studied to gain insights into the drug transportation and metabolism processes. This research is crucial for understanding how these compounds behave in biological systems, which aids in designing more potent analogues for biomedical applications. Spectroscopic and computational studies have shown moderate affinity of these analogues to HSA, indicating potential for effective drug delivery mechanisms (Yadav et al., 2020).
Synthesis and Characterization of Novel Compounds
Research has also extended to the synthesis and characterization of novel dispiro compounds for various applications beyond antimalarial activities. For example, nitrogen-containing dispiroheterocycles have been synthesized and evaluated for their microbial properties, showcasing the versatility of dispiro compounds in developing new materials with potential antibacterial or antifungal properties (Dalloul & Samaha, 2010).
Anticancer Activities
The exploration of dispiro-1,2,4,5-tetraoxane dimers has also revealed their potential in anticancer applications. These compounds have been evaluated for their antimalarial and anticancer activities, with some showing potent activity against colon and leukemia cell lines. The study highlights the broad therapeutic potential of dispiro compounds, extending their utility to oncological research (Amewu et al., 2013).
Wirkmechanismus
Target of Action
Unfortunately, the specific primary targets of 1,4-Dioxa-8-azadispiro[405(6)
Biochemical Pathways
The specific biochemical pathways affected by 1,4-Dioxa-8-azadispiro[405(6)
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1,4-Dioxa-8-azadispiro[405(6)
Result of Action
The molecular and cellular effects of 1,4-Dioxa-8-azadispiro[405(6)
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1,4-Dioxa-8-azadispiro[405(6)
Eigenschaften
IUPAC Name |
1,4-dioxa-8-azadispiro[4.0.56.35]tetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-3-10(4-2-6-12-9-10)11(5-1)13-7-8-14-11/h12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKQICBLPIQELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCNC2)C3(C1)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


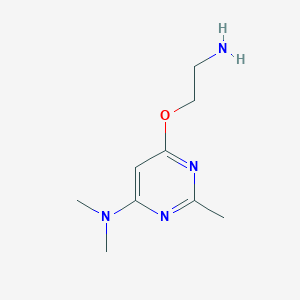


![2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide](/img/structure/B1492543.png)


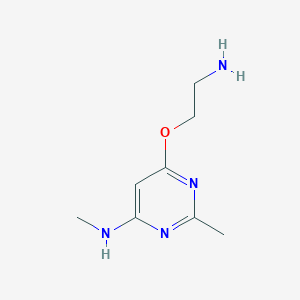
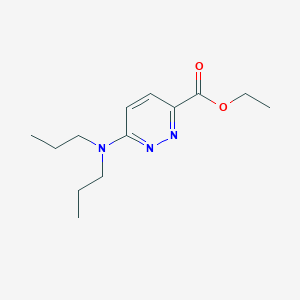
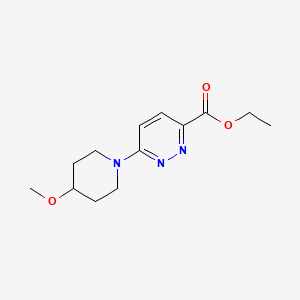
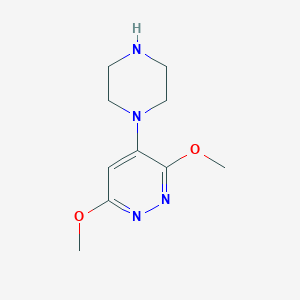
![2-(2-aminoethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B1492557.png)
![4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1492559.png)
